molecular formula C13H19N3O4S B12338731 tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B12338731
M. Wt: 313.37 g/mol
InChI Key: SIFDSFGSNMHTKS-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyridine ring and a methylsulfonyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate, followed by derivation and oxidation in a water-acetone mixture using oxone as the oxidant . This method is efficient and convenient, providing a straightforward approach to obtaining the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom of the methylsulfonyl group.

    Aryl Substitution: The pyrimidine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives and sulfone-containing compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and cysteine residues in proteins. The methylsulfonyl group can form covalent bonds with nucleophilic sites, leading to the inhibition of enzyme activity or modification of protein function . This covalent modification is crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is unique due to its specific combination of a methylsulfonyl group and a fused pyrido[3,4-d]pyrimidine ring system. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in medicinal chemistry and bioconjugation research.

Properties

IUPAC Name

tert-butyl 2-methylsulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-9-7-14-11(21(4,18)19)15-10(9)8-16/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFDSFGSNMHTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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